molecular formula C16H14F3N3 B10928065 4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10928065
M. Wt: 305.30 g/mol
InChI Key: MZKKJQXNRZZEMX-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with various substituents including difluoromethyl, ethyl, fluorophenyl, and methyl groups. The unique structure of this compound makes it of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of 4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Formation of the Pyridine Ring: The pyrazole intermediate is then reacted with a suitable pyridine precursor under cyclization conditions to form the pyrazolopyridine core.

    Introduction of Substituents: The difluoromethyl, ethyl, fluorophenyl, and methyl groups are introduced through various substitution reactions, often involving halogenation, alkylation, and cross-coupling reactions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and difluoromethyl positions, using reagents such as halogens, alkyl halides, and organometallic reagents.

    Cross-Coupling: Cross-coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various substituents onto the pyrazolopyridine core.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions include various substituted pyrazolopyridine derivatives with potential biological activities.

Scientific Research Applications

4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: In biological research, the compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. It may serve as a lead compound for the development of new drugs.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes, particularly in the field of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the modulation of cell growth, apoptosis, or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridines: These compounds share the same pyrazolopyridine core but differ in the substituents attached to the core. They may have different biological activities and properties.

    Fluorinated Pyridines: Compounds with fluorine atoms attached to the pyridine ring, which may have similar chemical properties but different biological activities.

    Difluoromethylated Compounds: Compounds with difluoromethyl groups, which may have similar chemical reactivity but different biological targets and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H14F3N3

Molecular Weight

305.30 g/mol

IUPAC Name

4-(difluoromethyl)-1-ethyl-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C16H14F3N3/c1-3-22-16-14(9(2)21-22)12(15(18)19)8-13(20-16)10-4-6-11(17)7-5-10/h4-8,15H,3H2,1-2H3

InChI Key

MZKKJQXNRZZEMX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F

Origin of Product

United States

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